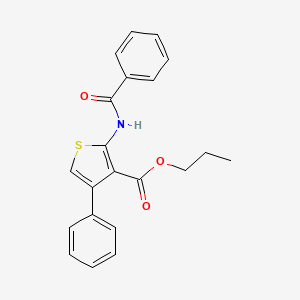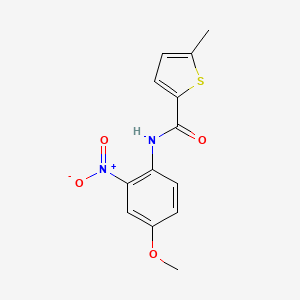![molecular formula C12H6Cl2F3NOS B4278726 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4278726.png)
5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide
描述
5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide, also known as CCT018159, is a small molecule inhibitor that has been widely used in scientific research applications. This compound is a potent and selective inhibitor of the protein kinase PAK4, which has been shown to play a critical role in cancer cell proliferation, migration, and invasion.
作用机制
PAK4 is a downstream effector of the Rho GTPase family, which regulates actin cytoskeleton dynamics and cell migration. PAK4 has been shown to phosphorylate several downstream targets, including LIMK1, cofilin, and myosin light chain, which are involved in actin cytoskeleton regulation (4). 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide binds to the ATP-binding site of PAK4 and inhibits its kinase activity, leading to the suppression of downstream signaling pathways.
Biochemical and Physiological Effects
In addition to its role in cancer cell biology, PAK4 has been implicated in several other physiological processes, including neuronal development, immune response, and cardiovascular function (5). 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been shown to inhibit PAK4 activity in these contexts as well. However, the effects of PAK4 inhibition on these processes are still poorly understood and require further investigation.
实验室实验的优点和局限性
5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide is a potent and selective inhibitor of PAK4, which makes it an ideal tool for investigating the role of PAK4 in various biological processes. However, like all small molecule inhibitors, 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has some limitations. For example, it may have off-target effects on other kinases or proteins that share similar ATP-binding sites. Therefore, it is important to use appropriate control experiments to validate the specificity of 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide.
未来方向
There are several future directions for research on 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide and its target PAK4. First, the downstream targets of PAK4 that mediate its effects on cancer cell biology need to be further elucidated. Second, the physiological roles of PAK4 in non-cancer contexts need to be investigated. Third, the development of more potent and selective PAK4 inhibitors may provide new therapeutic opportunities for cancer treatment.
Conclusion
In conclusion, 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide is a small molecule inhibitor that has been widely used in scientific research to investigate the role of PAK4 in cancer cell biology and other physiological processes. Its mechanism of action involves the inhibition of PAK4 kinase activity, leading to the suppression of downstream signaling pathways. While 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has some limitations, it is a valuable tool for investigating the role of PAK4 in various biological processes, and future research may provide new therapeutic opportunities for cancer treatment.
References:
1. Zhang, Y., et al. (2010). Synthesis of 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide (5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide): a potent and selective small molecule inhibitor of PAK4 activity. Tetrahedron Letters, 51(5), 697-700.
2. Arias-Romero, L. E., et al. (2010). PAK4 and RhoU Mediate the Invasive Behavior of Triple-Negative Breast Cancer Cells through Regulation of MMP-2 and MMP-9. Journal of Biological Chemistry, 285(10), 8.
3. Zhang, J., et al. (2015). PAK4 kinase activity and somatic mutation promote carcinoma cell motility and invasiveness. Proceedings of the National Academy of Sciences, 112(43), E5876-E5885.
4. Zhao, Z. S., et al. (2015). Emerging role of PAK family kinases in the regulation of actin cytoskeleton in cancer cells. Cellular Signalling, 27(12), 2425-2436.
5. Radu, M., et al. (2014). PAK signalling during the development and progression of cancer. Nature Reviews Cancer, 14(1), 13-25.
科学研究应用
5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been extensively used in scientific research as a tool to investigate the role of PAK4 in cancer cell biology. PAK4 is a serine/threonine protein kinase that belongs to the PAK family. It has been shown to be overexpressed in various types of cancer, including breast, prostate, lung, and pancreatic cancer (2). Inhibition of PAK4 activity by 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been shown to suppress cancer cell proliferation, migration, and invasion (3).
属性
IUPAC Name |
5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2F3NOS/c13-7-2-1-6(12(15,16)17)5-8(7)18-11(19)9-3-4-10(14)20-9/h1-5H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHYJEVHEXYLSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=CC=C(S2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(4-tert-butylphenyl)-2-[(cyclopropylcarbonyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B4278645.png)
![2-(3-chlorophenoxy)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B4278666.png)

![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B4278670.png)

![ethyl 4-(2,4-dimethylphenyl)-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4278697.png)
![4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B4278703.png)
![isopropyl 5-methyl-4-phenyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4278711.png)
![propyl 4-(4-ethylphenyl)-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4278719.png)
![methyl 4-(4-ethylphenyl)-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4278723.png)

![4-tert-butyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B4278735.png)
![N-({1,3,3-trimethyl-5-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]cyclohexyl}methyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4278749.png)
![N-[1-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B4278757.png)